Dotap

Overview

Description

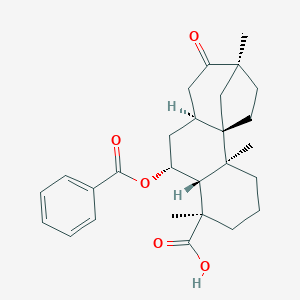

DOTAP (1,2-dioleoyl-3-trimethylammonium-propane) is a cationic lipid used for in vitro and in vivo nucleic acid and protein delivery . It forms stable cationic liposomes in solution, which readily absorb DNA and other negatively charged organic compounds .

Synthesis Analysis

This compound is a synthetic cationic lipid. It forms complexes with DNA, which can be directly added to cell culture medium. These complexes fuse with the cell membrane and release DNA into the cytoplasm .

Molecular Structure Analysis

The key structural element of this compound is its quaternary ammonium headgroup, which is responsible for interactions with both nucleic acids and target cell membranes . The counterion strongly affects both lipid packing and hydration of this compound .

Chemical Reactions Analysis

This compound mediates gene knockdown technique in hematopoietic stem cells (HSCs) . It triggers plant defense responses, inducing initial plant defense response assessed by callose deposition, reactive oxygen species production, and plant cell death .

Physical And Chemical Properties Analysis

This compound is a cationic lipid with a molecular weight of 698.54. It is soluble in DMSO at concentrations greater than 90 mg/mL . The physicochemical parameters of this compound formulations impact transfection efficiency .

Scientific Research Applications

Enhancement of Bacterial Adhesion and Invasion : DOTAP was used to enhance the adhesion and invasion frequencies of Yersinia similis into intestinal epithelial cells. This application could be valuable for studying the impact of low-pathogenic bacteria on mammalian cells (Böhringer et al., 2020).

Gene Therapy for Cystic Fibrosis : In a study evaluating gene delivery for cystic fibrosis therapy, this compound demonstrated potential for delivering the cystic fibrosis transmembrane conductance regulator (CFTR) gene to the respiratory tract (Mclachlan et al., 1995).

Nucleic Acid and Protein Delivery : this compound's chemistry, biophysics, and transfection capabilities make it popular for in vitro and in vivo applications in delivering nucleic acids and proteins. This review discusses the interplay of physicochemical parameters of this compound formulations and their impact on transfection efficiency (Simberg et al., 2004).

Transfection of Cultured Rat Hepatocytes : this compound was identified as the best cationic lipid for transfecting cultured rat hepatocytes, with optimized conditions enhancing transfection efficiency. This application is significant for gene transfer techniques as a drug delivery system (Fabrega et al., 1996).

siRNA Delivery and Lipid Chirality : A study on the stereochemical structure of this compound showed that its R enantiomer performed better than the S- or racemic agent in siRNA delivery to MCF-7 cells. This suggests the importance of lipid chirality in the development of lipid-based siRNA delivery systems (Terp et al., 2012).

Spin Coating of Solid-Supported Lipid Membranes : X-ray and neutron reflectivity studies on this compound and other lipids showed that DNA contributes to the order in the lipoplexes, suggesting applications in biophysical studies of lipid membranes (Generosi et al., 2004).

Cationic Lipid-Mediated Drug Delivery : this compound is widely used for drug delivery applications, and a study developed a reversed-phase HPLC method for its determination, indicating its importance in pharmaceutical analysis and drug delivery systems (Zhong et al., 2010).

Immunoadjuvant for Active Anti-Tumor Immunotherapy : this compound was evaluated as an immunoadjuvant using a model antigen, demonstrating its potential in inducing immune responses and protective immunity in mice (Bei et al., 1998).

Cancer Vaccine Adjuvanticity : A study on this compound's enantiomers revealed differences in adjuvanticity when used with a therapeutic vaccine in a murine cervical cancer model, highlighting the role of this compound enantiomers in stimulating anti-tumor responses (Vasievich et al., 2011).

PEG-modified Lipid in Gene Transfection : This research evaluated this compound/cholesterol lipoplexes with polyethylene glycol (PEG)-modified lipid, assessing their properties for gene delivery. The study indicated the potential for systemic delivery of DNA to tumors (Gjetting et al., 2010).

Mechanism of Action

DOTAP’s quaternary ammonium headgroup interacts with both nucleic acids and target cell membranes . It forms stable cationic liposomes in solution, which readily absorb DNA and other negatively charged organic compounds. The DNA-laden liposomes can then be added directly to cell culture medium, where they combine with the cell membrane and release their payload into the cell .

Future Directions

DOTAP has been recognized for its ability to generate anti-tumor immunity through the induction of potent cytotoxic CD8 T cells . It has also been found to outperform a squalene-based adjuvant system in the elicitation of CD4 T cells after recombinant influenza hemagglutinin vaccination . This suggests that this compound could offer exciting opportunities as an immune stimulant for next-generation prophylactic recombinant protein-based vaccines .

properties

IUPAC Name |

2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl-trimethylazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H80NO4/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-41(44)46-39-40(38-43(3,4)5)47-42(45)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h20-23,40H,6-19,24-39H2,1-5H3/q+1/b22-20-,23-21- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWVJHCQQUFDPLU-YEUCEMRASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(C[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OCC(C[N+](C)(C)C)OC(=O)CCCCCCC/C=C\CCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H80NO4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501029587 | |

| Record name | 1,2-Dioleoyloxy-3-(trimethylammonium)propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501029587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

663.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

113669-21-9 | |

| Record name | DOTAP | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=113669-21-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dioleoyloxy-3-(trimethylammonium)propane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113669219 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Dioleoyloxy-3-(trimethylammonium)propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501029587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DOTAP | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MR86K0XRQP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-[8-(2,2-difluoroethenyl)-13-ethenyl-18-(3-methoxy-3-oxopropyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate](/img/structure/B54156.png)

![6-Methyl-4-oxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonic acid](/img/structure/B54157.png)

![2-[(2-Aminophenyl)thio]benzoic acid hydrochloride](/img/structure/B54179.png)